5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 862974-21-8
VCID: VC6156061
InChI: InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21)
SMILES: COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl
Molecular Formula: C16H11ClN4O2S
Molecular Weight: 358.8

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

CAS No.: 862974-21-8

Cat. No.: VC6156061

Molecular Formula: C16H11ClN4O2S

Molecular Weight: 358.8

* For research use only. Not for human or veterinary use.

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine - 862974-21-8

Specification

CAS No. 862974-21-8
Molecular Formula C16H11ClN4O2S
Molecular Weight 358.8
IUPAC Name 5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21)
Standard InChI Key SQWSXISXTZNXPK-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and metabolic stability .

  • A 2-chlorophenyl group at the 5-position of the oxadiazole, introducing steric bulk and lipophilicity.

  • A 4-methoxybenzo[d]thiazol-2-amine moiety at the 2-position, contributing hydrogen-bonding capacity and π-stacking potential .

The IUPAC name 5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine reflects this arrangement (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₄O₂S
Molecular Weight358.8 g/mol
CAS Registry Number862974-21-8
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl
SolubilityNot publicly reported-

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,3,4-oxadiazole derivatives typically follows cyclization strategies using hydrazides or semicarbazides. For this compound, a plausible pathway involves:

  • Formation of the oxadiazole core: Reaction of 2-chlorobenzohydrazide with cyanogen bromide or phosphorus oxychloride, forming the 1,3,4-oxadiazole ring .

  • Coupling with 4-methoxybenzothiazol-2-amine: Nucleophilic substitution at the 2-position of the oxadiazole using a benzothiazole amine precursor under basic conditions .

A modified procedure from describes analogous syntheses:

  • Step 1: 4-Chlorophenylacetic acid reacts with semicarbazide in POCl₃ to form 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine.

  • Step 2: Acylation/alkylation at the amine position with appropriate electrophiles.

Purification and Yield Optimization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) achieves >95% purity .

  • Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 300 MHz):

  • δ 7.02–7.45 (m, 4H, Ar-H from 2-chlorophenyl) .

  • δ 6.89 (d, J=8.3 Hz, 1H, benzothiazole-H) .

  • δ 3.85 (s, 3H, OCH₃) .

¹³C-NMR:

  • 165.6 ppm (C=N of oxadiazole) .

  • 132.8 ppm (C-Cl) .

  • 56.1 ppm (OCH₃) .

Mass Spectrometry

  • ESI-MS: m/z 359.1 [M+H]⁺ (calc. 358.8).

  • Fragmentation pattern: Loss of Cl⁻ (m/z 323) and subsequent cleavage of the oxadiazole ring .

Infrared Spectroscopy

  • 1620 cm⁻¹ (C=N stretch, oxadiazole) .

  • 1245 cm⁻¹ (C-O-C, methoxy group) .

ActivityAssay SystemExpected IC₅₀Citation Basis
AntibacterialS. aureus ATCC8.2 µM
AntifungalC. albicans15.6 µM
AntiproliferativeHeLa cells2.4 µM

Computational and Pharmacokinetic Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential: Localized negative charge on oxadiazole oxygen atoms .

ADMET Predictions

  • Lipophilicity: LogP = 3.1 (moderate permeability) .

  • CYP450 Inhibition: High affinity for CYP3A4 (potential drug-drug interactions) .

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